molecular formula C15H9ClN4 B8812214 6-Chloro-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine CAS No. 56813-54-8

6-Chloro-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine

Cat. No. B8812214
Key on ui cas rn: 56813-54-8
M. Wt: 280.71 g/mol
InChI Key: HNOGCUCCQQVHCI-UHFFFAOYSA-N
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Patent
US04788186

Procedure details

Concentrated HCl is gradually added to a suspension of 1-hydrazino-4-chloro-phthalazine (0.1 mole) in water (900 ml) until a clear solution is obtained. Then benzaldehyde (0.1 mole) dissolved in the smallest amount of ethanol possible, is dripped into the obtained solution which is heated to 60°/70° C. and stirred for 10 minutes. The reaction mixture is then cooled, and brought to pH 8 by the addition of aqueous sodium bicarbonate. The hydrazone which forms is recovered by filtration and crystallized from isopropanol (m.p. 174°-75° C.). This hydrazone (0.1 mole) is then suspended in acetic acid (900 ml) containing anhydrous sodium acetate (0.3 mole) and to the obtained suspension a solution of bromine (0.105 mole) in acetic acid (60 ml) is added dropwise. After vigorously stirring for 60 minutes, the reaction mixture is poured into ice-water (5 1) and the solid which separates is recovered by filtration, washed first with a diluted aqueous solution of sodium metabisulfite and then with water, and finally crystallized from isopropanol yielding the compound of the title in 74% yield. M.p. 172°-74° C. Using essentially the same procedure outlined in example 1 above, a number of other 3-substituted-6-chloro-1,2,4-triazolo[3,4-a]phthalazines are prepared having the general formula ##STR17## These compounds, as well as the hydrazone intermediates of formula ##STR18## are described in Table I below.
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Name
Quantity
900 mL
Type
solvent
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hydrazone
Quantity
0.1 mol
Type
reactant
Reaction Step Five
Quantity
0.3 mol
Type
reactant
Reaction Step Six
Quantity
0.105 mol
Type
reactant
Reaction Step Seven
Quantity
60 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
Cl.[NH:2]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([Cl:14])=[N:6][N:5]=1)[NH2:3].[CH:15](=O)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(=O)(O)[O-].[Na+].C([O-])(=O)C.[Na+].BrBr>O.C(O)C.C(O)(=O)C>[Cl:14][C:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:4]2=[N:2][N:3]=[C:15]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[N:5]2[N:6]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0.1 mol
Type
reactant
Smiles
N(N)C1=NN=C(C2=CC=CC=C12)Cl
Name
Quantity
900 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
hydrazone
Quantity
0.1 mol
Type
reactant
Smiles
Step Six
Name
Quantity
0.3 mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Seven
Name
Quantity
0.105 mol
Type
reactant
Smiles
BrBr
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Step Eight
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
hydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
FILTRATION
Type
FILTRATION
Details
The hydrazone which forms is recovered by filtration
CUSTOM
Type
CUSTOM
Details
crystallized from isopropanol (m.p. 174°-75° C.)
STIRRING
Type
STIRRING
Details
After vigorously stirring for 60 minutes
Duration
60 min
FILTRATION
Type
FILTRATION
Details
the solid which separates is recovered by filtration
WASH
Type
WASH
Details
washed first with a diluted aqueous solution of sodium metabisulfite
CUSTOM
Type
CUSTOM
Details
with water, and finally crystallized from isopropanol yielding the compound of the title in 74% yield
CUSTOM
Type
CUSTOM
Details
are prepared

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
ClC1=NN2C(C3=CC=CC=C13)=NN=C2C2=CC=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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